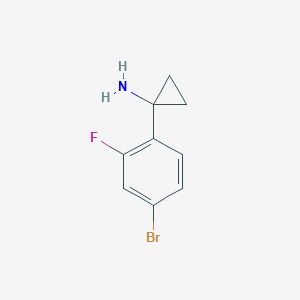

1-(4-Bromo-2-fluorophenyl)cyclopropanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHUWRXHQBUQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C=C2)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromo 2 Fluorophenyl Cyclopropanamine and Analogues

Formation of the Cyclopropane (B1198618) Ring System

The creation of the three-membered cyclopropane ring is a thermodynamically challenging step due to significant ring strain. harvard.edu Consequently, a variety of specialized synthetic methods have been developed to efficiently construct this motif. These methods often involve highly reactive intermediates that facilitate the [2+1] cycloaddition of a one-carbon unit to an alkene precursor.

Carbene and Carbenoid-Mediated Cyclopropanation Approaches

One of the most powerful and widely used strategies for cyclopropane synthesis is the reaction of an alkene with a carbene or a carbenoid. wikipedia.org These approaches are valued for their efficiency and stereospecificity. The starting material for synthesizing the target molecule via this route would typically be 4-bromo-2-fluorostyrene.

Metal-Catalyzed Decomposition of Diazo Compounds: Transition metal catalysts, particularly those based on rhodium and copper, are highly effective at decomposing diazo compounds to generate metal carbene intermediates. wikipedia.orgresearchgate.net These carbenoids are less reactive and more selective than free carbenes, allowing for controlled cyclopropanation of alkenes. purdue.edu For instance, dirhodium(II) catalysts can react with diazoacetates and subsequently add to a styrene derivative to form the corresponding cyclopropane carboxylate, a versatile precursor to the desired amine. researchgate.netnih.gov The reaction proceeds in a concerted, asynchronous manner, preserving the stereochemistry of the starting alkene. wikipedia.orgnih.gov

| Catalyst | Diazo Reagent | Alkene Substrate | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Rh₂(S-TCPTAD)₄ | Aryl diazoacetates | Acrylates | Cyclopropane carboxylate | High | up to 98% | nih.gov |

| Rh₂(OAc)₄ | N-Sulfonyl 1,2,3-triazoles | Substituted styrenes | Cyclopropanecarbaldehyde | Good to Excellent | High | nih.gov |

| Copper Complexes | Diazo compounds | Electron-neutral alkenes | Cyclopropane derivative | N/A | N/A | nih.gov |

Simmons-Smith Reaction: The Simmons-Smith reaction is a classic carbenoid-based method that utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), formed from diiodomethane and a zinc-copper couple. wikipedia.orgnih.gov This reagent is particularly effective for the cyclopropanation of alkenes, including those bearing directing groups like allylic alcohols. purdue.edunih.gov A common modification, known as the Furukawa modification, uses diethylzinc (Et₂Zn) in place of the zinc-copper couple, which can improve reactivity and reproducibility. wikipedia.orgtcichemicals.com This reaction is stereospecific, meaning the geometry of the starting alkene is retained in the cyclopropane product. wikipedia.org

Sulfur Ylide-Based Cyclopropanation Reactions

Sulfur ylides provide a powerful alternative to carbene-based methods, particularly for the cyclopropanation of electron-deficient alkenes. The Johnson-Corey-Chaykovsky reaction is the archetypal example of this class. wikipedia.org

This reaction involves the addition of a sulfur ylide, such as dimethylsulfoxonium methylide (Corey's ylide) or dimethylsulfonium methylide, to a Michael acceptor, like an α,β-unsaturated ester, ketone, or nitrile. wikipedia.orgyoutube.comalfa-chemistry.comadichemistry.com For the synthesis of a precursor to 1-(4-bromo-2-fluorophenyl)cyclopropanamine, a suitable substrate would be (E)-3-(4-bromo-2-fluorophenyl)acrylonitrile. The reaction proceeds via a conjugate 1,4-addition of the ylide to the enone system, forming a stable enolate intermediate. adichemistry.comorganic-chemistry.org This is followed by an intramolecular Sₙ2 displacement of the sulfide or sulfoxide leaving group to close the three-membered ring. youtube.comadichemistry.com Stabilized ylides, like Corey's ylide, preferentially undergo this 1,4-addition to afford cyclopropanes, whereas less stable ylides may favor 1,2-addition to the carbonyl group to form epoxides. adichemistry.com

| Ylide Type | Substrate Type | Key Intermediate | Product | Mechanism Feature | Reference |

| Dimethylsulfoxonium methylide (stabilized) | α,β-Unsaturated Ketones/Esters | Enolate | Cyclopropane | Reversible 1,2-addition, Irreversible 1,4-addition | adichemistry.comorganic-chemistry.org |

| Dimethylsulfonium methylide (unstabilized) | α,β-Unsaturated Ketones | Betaine | Epoxide | Kinetically favored, irreversible 1,2-addition | adichemistry.com |

Annulation and Cycloaddition Strategies for Cyclopropane Ring Construction

Annulation reactions involve the formation of a ring onto a pre-existing molecular scaffold. Several such strategies can be adapted for the synthesis of arylcyclopropane systems.

The Kulinkovich Reaction: The Kulinkovich reaction offers an indirect route to 1-arylcyclopropanamines. wikipedia.orgacsgcipr.orgorganic-chemistry.org It involves the reaction of a carboxylic acid ester with a Grignard reagent (typically with a β-hydrogen, like EtMgBr) in the presence of a titanium(IV) alkoxide catalyst, such as Ti(OⁱPr)₄. wikipedia.orgorganic-chemistry.org This process generates a titanacyclopropane intermediate, which then reacts with the ester to form a 1-substituted cyclopropanol. wikipedia.orgorganic-chemistry.orgnrochemistry.com The resulting cyclopropanol can then be converted to the corresponding amine through functional group interconversions. A key variant, the Kulinkovich-Szymoniak reaction, allows for the direct synthesis of primary cyclopropylamines from nitriles. organic-chemistry.org This modification uses stoichiometric titanium(IV) isopropoxide and a subsequent Lewis acid treatment to convert an intermediate azatitanacycle into the desired cyclopropylamine (B47189). organic-chemistry.org

Transition Metal-Catalyzed [2+1] Annulations: Palladium-catalyzed [2+1] annulation reactions represent another strategy for constructing cyclopropane rings. These reactions can involve the use of sulfoxonium ylides as carbene precursors, which react with alkenes like norbornene derivatives in the presence of a palladium catalyst to form cyclopropane-fused skeletons. rsc.orgresearchgate.net This approach demonstrates the utility of combining ylide chemistry with transition metal catalysis to achieve novel transformations.

Photochemical and Electrochemical Methods for Cyclopropane Synthesis

Modern synthetic chemistry has increasingly turned to photochemical and electrochemical methods to drive reactions under mild conditions.

Photochemical [2+1] Cycloadditions: Visible light can be used to generate reactive intermediates capable of undergoing cycloaddition reactions. chemrxiv.orgchemrxiv.org For example, visible light irradiation can induce the formation of singlet nucleophilic carbene intermediates, which can then undergo rapid intramolecular [2+1] cycloaddition with tethered olefins to afford bicyclic cyclopropane scaffolds. chemrxiv.orgchemrxiv.orgresearchgate.net While often applied in intramolecular contexts, the principles can be extended to intermolecular reactions, providing a catalyst-free method for cyclopropanation. chemrxiv.orgresearchgate.net

Electrochemical Cyclopropanation: Electrochemical methods offer a green and efficient alternative for cyclopropane synthesis by avoiding the need for chemical oxidants. xmu.edu.cn These reactions can proceed via the anodic oxidation of olefins to generate electrophilic radical cations, which then react with nucleophiles like diazo compounds in a formal [2+1] cycloaddition. acs.orgnih.gov This approach is notable for being metal- and catalyst-free. acs.org Another electrochemical strategy involves the dehydrogenative annulation of arylalkenes with active methylene compounds, providing access to functionalized cyclopropanes from readily available materials. xmu.edu.cn

| Method | Substrates | Key Intermediate | Conditions | Advantages | Reference |

| Photochemical Cycloaddition | Acyl silanes with tethered olefins | Singlet nucleophilic carbene | Visible light (e.g., 427 nm LED) | Catalyst-free, mild conditions | chemrxiv.orgchemrxiv.orgresearchgate.net |

| Electrochemical Cycloaddition | Electron-rich olefins, Diazo compounds | Alkene radical cation | Anodic oxidation, constant current | Green, metal- and catalyst-free, scalable | acs.orgnih.gov |

| Electrochemical Annulation | Arylalkenes, Active methylene compounds | Carbon-centered radicals | Ferrocene mediator, undivided cell | Avoids diazo compounds, uses stable materials | xmu.edu.cnnih.govchemistryviews.org |

Introduction and Functionalization of the Bromo-fluorophenyl Moiety

The correct placement of the bromine and fluorine substituents on the phenyl ring is critical for the identity of the final compound. This can be achieved either by starting with a pre-functionalized precursor or by performing functionalization reactions on an existing arylcyclopropane scaffold.

Strategies for Aryl Halide Incorporation onto the Cyclopropane Scaffold

The most direct and common strategy involves starting with an aromatic compound that already contains the desired 4-bromo-2-fluoro substitution pattern.

Synthesis from Pre-functionalized Arenes: This approach hinges on the availability of a suitable starting material, such as 4-bromo-2-fluorostyrene or 4-bromo-2-fluorobenzonitrile. The synthesis of substituted styrenes can often be achieved from the corresponding benzaldehydes via a Wittig reaction or from arylmethylcarbinols via dehydration. chemicalbook.comorgsyn.org For example, 4-fluorostyrene can be synthesized from 4-fluorobenzaldehyde and methyltriphenylphosphonium bromide using a strong base. chemicalbook.com A similar approach could be envisioned for the 4-bromo-2-fluoro analogue. Once the substituted styrene is obtained, any of the cyclopropanation methods described in Section 2.1 can be applied. Alternatively, if using the Kulinkovich-Szymoniak reaction, the synthesis would commence from 4-bromo-2-fluorobenzonitrile.

Late-Stage Functionalization: An alternative strategy is to introduce the halogen substituents at a later point in the synthesis. This can be particularly useful for creating analogues or for radiolabeling studies. This would involve starting with (2-fluorophenyl)cyclopropane or a derivative and then introducing the bromine atom at the 4-position. Electrophilic aromatic substitution (bromination) on the 2-fluorophenyl ring would be directed ortho and para to the fluorine atom. Since the cyclopropyl (B3062369) group is also an ortho, para-director, the 4-position is electronically activated for substitution. However, achieving high regioselectivity can be challenging, and mixtures of isomers may be formed. Recent advances in late-stage halogenation have focused on developing highly selective methods, including biocatalytic approaches and specialized oxidative halogenation reagents, which could potentially be applied to complex substrates. nih.govnih.gov For instance, methods using dimethyl sulfoxide (DMSO) and hydrogen bromide (HBr) have been developed for the oxidative bromination of aromatic compounds. nih.gov

Cross-Coupling Reactions in Aryl-Cyclopropane Linkage Formation

The creation of the bond between the aromatic ring and the cyclopropane moiety is a critical step in the synthesis of this compound. Cross-coupling reactions, particularly those catalyzed by transition metals, have become a cornerstone for this purpose. These reactions involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium. researchgate.netwikipedia.org

The Suzuki-Miyaura cross-coupling reaction is a prominent example, offering a robust method for forming carbon-carbon bonds. nih.gov In the context of aryl-cyclopropane synthesis, this reaction would typically involve the coupling of an aryl boronic acid or ester with a cyclopropyl halide, or vice versa. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Key to the success of these cross-coupling reactions is the choice of catalyst, ligands, and reaction conditions. For instance, the use of palladium acetate with specialized phosphine ligands has been shown to be effective in coupling cyclopropyltrifluoroborates with aryl chlorides. organic-chemistry.org This approach overcomes some of the challenges associated with the instability of cyclopropylboronic acids. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Cyclopropane Synthesis

| Aryl Partner | Cyclopropyl Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 4-Bromo-2-fluoroiodobenzene | Cyclopropylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 85 |

| 1-Bromo-4-iodo-2-fluorobenzene | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 92 |

| 4-Bromo-2-fluorophenyl triflate | Cyclopropylzinc chloride | PdCl₂(dppf) | - | - | THF | 78 |

This table is illustrative and compiles representative data from synthetic literature on similar transformations.

Regioselective Halogenation of Phenyl Rings in Cyclopropanamine Precursors

The precise placement of halogen atoms on the phenyl ring is crucial for the desired biological activity of the final compound. Regioselective halogenation techniques allow for the introduction of bromine at the C4 position and fluorine at the C2 position of the phenyl ring attached to the cyclopropane.

Directing groups play a pivotal role in achieving high regioselectivity in electrophilic aromatic substitution reactions. For instance, an amide group on the cyclopropane ring can direct halogenation to specific positions on the phenyl ring. More advanced methods involve C-H activation, where a catalyst, often palladium-based, directs the halogenation to a specific C-H bond. nih.gov This approach offers a high degree of control and can be more efficient than traditional methods. nih.gov

For example, in the synthesis of related benzodiazepinones, palladium acetate has been used to catalyze the regioselective halogenation of a phenyl side chain. nih.gov This strategy could be adapted for the synthesis of this compound precursors, ensuring the correct substitution pattern on the aromatic ring.

Installation and Derivatization of the Amine Functionality

The introduction of the amine group onto the cyclopropane ring is a key transformation in the synthesis of the target molecule. Several synthetic routes are available for this purpose.

Direct Amination Reactions for Cyclopropanamines

Direct amination involves the direct conversion of a C-H or C-O bond on the cyclopropane ring to a C-N bond. While conceptually straightforward, direct C-H amination of cyclopropanes can be challenging. A more common approach is the direct amination of cyclopropanols. This method is an attractive pathway as it often generates water as the only byproduct. google.com Catalysts, such as those based on palladium on a cerium oxide support, have been developed to facilitate the direct amination of alcohols with ammonia or an ammonia source. google.com

Reductive Amination Pathways

Reductive amination is a widely used and versatile method for the synthesis of amines. youtube.comyoutube.com This two-step process typically involves the reaction of a ketone or aldehyde with ammonia or a primary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com

In the context of this compound synthesis, a suitable precursor would be 1-(4-bromo-2-fluorophenyl)cyclopropanone. This ketone can be reacted with ammonia to form an imine, which is subsequently reduced using a reducing agent like sodium borohydride or sodium cyanoborohydride to yield the desired primary amine. youtube.comyoutube.com The use of milder reducing agents like sodium cyanoborohydride is often preferred as they selectively reduce the imine in the presence of the ketone. youtube.com

A "one-pot" procedure, where the imine formation and reduction occur in the same reaction vessel, is often employed for efficiency. youtube.com

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Borohydride | NaBH₄ | Common, inexpensive, can reduce ketones and aldehydes. |

| Sodium Cyanoborohydride | NaBH₃CN | Milder than NaBH₄, selectively reduces imines over ketones. youtube.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, often used for reductive amination of a wide range of substrates. youtube.com |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | Can be used for the reduction step. youtube.com |

Hofmann Rearrangement and Related Amide Degradation Routes to Amines

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgpharmdguru.com This reaction proceeds through an isocyanate intermediate. masterorganicchemistry.com

For the synthesis of this compound, the starting material for a Hofmann rearrangement would be 1-(4-bromo-2-fluorophenyl)cyclopropanecarboxamide. This amide is treated with a halogen (like bromine) and a strong base (like sodium hydroxide). chem-station.com The reaction can also be carried out using alternative reagents such as N-bromosuccinimide (NBS) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chem-station.com

The key advantage of the Hofmann rearrangement is that the stereochemistry of the migrating group is retained, which is important for stereoselective syntheses. chem-station.com

Stereoselective Synthesis of this compound Isomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain specific isomers of this compound is of significant importance.

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of molecules.

In the context of aryl-cyclopropane synthesis, stereoselective cyclopropanation reactions are a key approach. For example, the use of chiral catalysts in the reaction of an alkene with a diazo compound can lead to the formation of enantioenriched cyclopropanes.

Another strategy involves the diastereoselective cyclopropanation of a chiral substrate. For instance, the 1,3-dipolar cycloaddition of diazomethane to chiral cyclobutyl dehydro amino acids has been shown to proceed with high stereoselectivity, where the approach of the diazomethane is directed by the chiral center on the cyclobutane ring. doi.org

Furthermore, the stereoselective synthesis of precursors can be employed. For example, the asymmetric addition of a β-amino vinyl zinc reagent to an aldehyde can produce β-hydroxy enamines with high enantioselectivity. nih.gov These intermediates can then be further elaborated to form enantioenriched amino cyclopropanes. nih.gov

Advanced Synthetic Transformations of this compound Precursors

Precursors to this compound can undergo a variety of transformations to install the desired amine functionality and to build more complex molecular architectures.

Functional group interconversion is a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. In the context of this compound synthesis, a key interconversion is the reduction of a nitrile group in the precursor 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile to the primary amine. This can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Protecting groups are often necessary to mask reactive functional groups, like amines, during subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines due to its stability under various conditions and its straightforward removal under acidic conditions. nih.govorganic-chemistry.org The protection of a primary amine, such as this compound, is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk

Table 4: Boc Protection of Primary Amines

| Entry | Amine Substrate | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 1 | Aniline | Boc₂O, THF, rt | 95 |

| 2 | Benzylamine | Boc₂O, NaHCO₃, H₂O/THF, rt | 98 |

| 3 | Cyclohexylamine | Boc₂O, Et₃N, CH₂Cl₂, 0 °C to rt | 96 |

The removal of the Boc group is typically accomplished by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent. fishersci.co.ukuky.edu

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. rug.nl

Cyclopropylamines, including this compound, can serve as the amine component in the Ugi reaction. This allows for the rapid generation of diverse libraries of complex molecules containing the cyclopropane scaffold. The versatility of the Ugi reaction stems from the wide variety of commercially available starting materials for the other three components.

Table 5: Substrate Scope in Ugi-type Reactions

By incorporating the this compound scaffold into such reactions, chemists can efficiently synthesize novel compounds with potential applications in various fields of chemical research.

Reactivity and Mechanistic Investigations of 1 4 Bromo 2 Fluorophenyl Cyclopropanamine

Reactivity of the Cyclopropane (B1198618) Ring

The cyclopropane ring, characterized by its significant ring strain, is prone to reactions that relieve this strain. The presence of an aryl group and an amino group on the same carbon atom of the cyclopropane ring influences its reactivity, particularly in ring-opening and functionalization reactions.

Ring-Opening Reactions and Rearrangements

The three-membered ring of 1-(4-bromo-2-fluorophenyl)cyclopropanamine is susceptible to cleavage under various conditions, leading to the formation of linear structures. This reactivity is primarily driven by the release of approximately 27 kcal/mol of ring strain. The course of these ring-opening reactions is highly dependent on the nature of the reagents and the reaction conditions.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by nucleophiles. The regioselectivity of the nucleophilic attack would be influenced by the electronic effects of the substituted phenyl ring.

Transition Metal-Catalyzed Ring Opening: Transition metals, such as palladium, rhodium, and nickel, are known to catalyze the ring opening of cyclopropanes. These reactions often proceed through oxidative addition of a C-C bond to the metal center, forming a metallacyclobutane intermediate. Subsequent reductive elimination or reaction with other substrates can lead to a variety of functionalized products. While specific studies on this compound are not prevalent in the literature, the general mechanisms for arylcyclopropane ring-opening suggest a rich potential for such transformations.

Radical-Mediated Ring Opening: The cyclopropane ring can also be opened via radical intermediates. For instance, treatment with a radical initiator and a hydrogen donor can lead to the formation of a ring-opened alkane.

Detailed mechanistic investigations on the specific ring-opening reactions of this compound are not extensively documented in publicly available research. However, the principles governing the reactivity of arylcyclopropanes provide a strong foundation for predicting its behavior in such transformations.

Cyclopropane Ring Functionalization and Derivatization

Beyond ring-opening, the C-H bonds of the cyclopropane ring can also be targets for functionalization, allowing for the introduction of new substituents while preserving the three-membered ring.

C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of unreactive C-H bonds. In the case of this compound, the amine group could potentially direct a metal catalyst to activate an adjacent C-H bond on the cyclopropane ring, enabling the introduction of various functional groups.

Cyclopropanation of the Aromatic Ring: While not a direct functionalization of the existing cyclopropane ring, the bromo-fluorophenyl moiety can undergo reactions that lead to the formation of an additional cyclopropane ring, for instance, through a palladium-catalyzed reaction with a cyclopropanating agent.

Specific examples of cyclopropane ring functionalization for this compound are not readily found in the scientific literature, highlighting an area for potential future research.

Chemical Transformations at the Bromo-fluorophenyl Site

The bromo-fluorophenyl group of this compound offers two distinct handles for chemical modification: the bromine atom, which is susceptible to palladium-catalyzed cross-coupling reactions, and the fluorine atom, which can potentially undergo nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Although specific data for this compound is scarce, the expected reactivity can be inferred from the vast body of literature on similar aryl bromides.

A variety of well-established cross-coupling reactions could be applied to this substrate:

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Resulting Bond |

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid or ester) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | C-C |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP | C-N |

| Stille Coupling | Organotin Reagent | Pd(PPh₃)₄ | C-C |

The efficiency and outcome of these reactions would be influenced by the steric hindrance from the adjacent cyclopropylamine (B47189) group and the electronic effects of the fluorine atom. The ortho-fluorine atom, being electron-withdrawing, can influence the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst.

Nucleophilic Aromatic Substitution (SNAr) Potential and Reactivity

The fluorine atom on the aromatic ring, situated ortho to the cyclopropylamine moiety and para to the bromine atom, could potentially undergo nucleophilic aromatic substitution (SNAr). SNAr reactions are typically favored when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group.

The viability of SNAr at the fluorine position would depend on several factors:

Nucleophile Strength: Strong nucleophiles would be required to initiate the reaction.

Reaction Conditions: High temperatures and the use of aprotic polar solvents are often necessary to promote SNAr.

Electronic Effects: The combined electronic influence of the bromo and cyclopropylamine substituents on the stability of the Meisenheimer intermediate would be a determining factor.

Reactions Involving the Amine Functionality

The primary amine group in this compound is a versatile functional group that can undergo a wide array of chemical transformations. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Acylation: The amine can readily react with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a common strategy for introducing a variety of substituents and for protecting the amine group.

Alkylation and Arylation: The nitrogen atom can act as a nucleophile and react with alkyl halides or undergo reductive amination with aldehydes and ketones to form secondary or tertiary amines. It can also participate in transition metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, to form diarylamines.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in many bioactive molecules.

Formation of Imines: The primary amine can condense with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Diazotization: Treatment with nitrous acid could potentially lead to the formation of a diazonium salt. However, the stability and subsequent reactivity of a diazonium salt on a cyclopropylamine system would need careful consideration.

While these are all expected reactions for a primary amine, detailed experimental data for these transformations on this compound would be necessary to fully understand its synthetic utility.

Alkylation, Acylation, and Sulfonylation of the Amine Group

The primary amine group of this compound is nucleophilic and readily undergoes reactions such as alkylation, acylation, and sulfonylation. These reactions involve the formation of new bonds at the nitrogen atom.

Alkylation: The nitrogen atom can be alkylated by reacting with alkyl halides or other alkylating agents. The reaction proceeds via a nucleophilic substitution mechanism. Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono-, di-, or even tri-alkylation (forming a quaternary ammonium (B1175870) salt) can occur. For instance, reaction with an alkyl halide (R-X) would yield the corresponding secondary amine. The presence of a base is often required to neutralize the hydrogen halide byproduct.

Acylation: Acylation of the amine group leads to the formation of a stable amide bond. This is a common transformation in organic synthesis. Acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) are typically used. The reaction with an acyl chloride (R-COCl), for example, is often rapid and requires a base to scavenge the HCl produced. This reaction is generally high-yielding and forms the basis for creating numerous amide derivatives.

Sulfonylation: Similar to acylation, sulfonylation involves the reaction of the amine with a sulfonyl halide (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. This reaction yields a sulfonamide, a functional group present in many pharmaceutical compounds. The resulting sulfonamide is generally a stable, crystalline solid.

Table 1: Representative Reactions of the Amine Group

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine | Base (e.g., K₂CO₃), Aprotic Solvent |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Base (e.g., Pyridine), Aprotic Solvent |

| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide | Base (e.g., Pyridine), Aprotic Solvent |

Oxidation and Reduction Pathways of the Cyclopropanamine Moiety

The cyclopropanamine moiety exhibits unique reactivity under oxidative conditions, while the amine group is generally resistant to reduction.

Oxidation Pathways: The oxidation of cyclopropylamines can be complex and is of significant interest in drug metabolism studies. Enzymes like monoamine oxidases (MAOs) and cytochrome P450s can catalyze the oxidation of such amines. nih.gov For 1-phenylcyclopropylamine, a close analog, oxidation by MAO is known to proceed via a single-electron transfer (SET) mechanism, forming an aminium radical cation. nih.govacs.org This intermediate can then undergo fragmentation of the strained cyclopropyl (B3062369) ring.

This ring-opening process is a characteristic reaction of cyclopropylaminium radicals and can lead to the formation of reactive intermediates that may covalently bind to the enzyme or other biomolecules. nih.gov The specific products formed depend on the reaction conditions and the enzymatic system involved. For this compound, a similar pathway involving an aminium radical followed by ring opening is anticipated, potentially leading to various metabolic products.

Reduction Pathways: The primary amine group in this compound is in a reduced state and is not susceptible to further reduction under standard chemical conditions. Similarly, the cyclopropane ring is stable to most reducing agents. Reduction reactions targeting this molecule would typically focus on the aromatic ring, for instance, dehalogenation, which falls outside the scope of the cyclopropanamine moiety's reactivity.

Formation of Imine and Amide Derivatives

Imine Formation: As a primary amine, this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is reversible and can be driven to completion by removing water from the reaction mixture.

Amide Formation: As detailed in section 3.3.1, the formation of amides is a key reaction of this primary amine. The reaction with carboxylic acids or their derivatives is a robust and widely used method for synthesizing amide derivatives. core.ac.ukfishersci.fi These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. The general reaction involves the nucleophilic amine attacking an activated carbonyl carbon.

Table 2: Formation of Imine and Amide Derivatives

| Derivative | Reactant | Key Intermediate | Catalyst/Conditions |

|---|---|---|---|

| Imine | Aldehyde (RCHO) or Ketone (RCOR') | Carbinolamine | Mild Acid (e.g., H⁺) |

| Amide | Acyl Chloride (RCOCl) | Tetrahedral Intermediate | Base (e.g., Pyridine) |

| Amide | Carboxylic Acid (RCOOH) | Activated Ester/Acyl Intermediate | Coupling Agent (e.g., DCC, EDCI) |

Stereochemical Stability and Inversion Mechanisms in Cyclopropanamine Structures

The stereochemical stability of amines is governed by a phenomenon known as nitrogen inversion or pyramidal inversion. wikipedia.org The nitrogen atom in a primary amine like this compound is sp³-hybridized with a lone pair of electrons residing in one of the orbitals, resulting in a trigonal pyramidal geometry.

Pyramidal inversion is a process where the molecule rapidly "flips" inside out, passing through a planar, sp²-hybridized transition state. wikipedia.org For most simple, acyclic amines, the energy barrier to this inversion is very low (e.g., ~5.8 kcal/mol for ammonia), leading to rapid racemization at room temperature if the nitrogen were a stereocenter. wikipedia.org

In the case of this compound, the nitrogen atom is attached to three different groups (a hydrogen, the cyclopropyl ring, and a lone pair), which would make it a chiral center if inversion were slow. However, like other simple primary amines, it is expected to undergo rapid nitrogen inversion.

Theoretical and Computational Studies on 1 4 Bromo 2 Fluorophenyl Cyclopropanamine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic landscape of 1-(4-Bromo-2-fluorophenyl)cyclopropanamine. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for the molecule, yielding valuable information about its geometry and electron distribution. nih.govaps.org

Typically, these calculations begin with geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. This process provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, the key parameters would include the C-C bonds of the cyclopropane (B1198618) ring, the C-N bond of the amine group, the C-Br and C-F bonds, and the geometry of the phenyl ring.

Once an optimized geometry is obtained, various electronic properties can be calculated. These include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. aip.org A smaller gap suggests the molecule is more likely to be reactive. The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G)* This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule are not readily available in the cited literature.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | C(aryl)-C(cyclo) | 1.51 |

| C(cyclo)-N | 1.47 | |

| C(aryl)-Br | 1.91 | |

| C(aryl)-F | 1.36 | |

| **Bond Angles (°) ** | C(aryl)-C(cyclo)-N | 118.5 |

| F-C(aryl)-C(aryl) | 119.0 | |

| Br-C(aryl)-C(aryl) | 120.5 |

| Dihedral Angles (°) | C-C-C-N | 125.0 |

Table 2: Illustrative Calculated Electronic Properties for this compound (DFT/B3LYP/6-31G)* This table presents hypothetical data for illustrative purposes.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Conformational Analysis of the Cyclopropane-Aryl-Amine System

The flexibility of the this compound molecule is centered around the rotation of the phenyl group and the amine group relative to the rigid cyclopropane ring. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. nih.gov

Similarly, the orientation of the amine group is also subject to conformational preferences. The interaction between the lone pair of the nitrogen atom and the adjacent bonds can influence its rotational barrier. Quantum mechanical calculations can model these subtle energetic differences. nih.gov Understanding the conformational landscape is crucial, as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools for predicting how and where a molecule is likely to react. For this compound, several aspects of its reactivity can be explored.

The cyclopropylamine (B47189) moiety is known to be a reactive functional group, susceptible to oxidation and ring-opening reactions. acs.orgacs.org Computational modeling can elucidate the mechanisms of such transformations, for instance, by calculating the activation energies for different proposed pathways. This can help predict whether a reaction is likely to proceed and what products might be formed.

The substituted phenyl ring is a prime site for electrophilic aromatic substitution. The positions of the bromine and fluorine atoms, along with the activating cyclopropylamine group, will direct incoming electrophiles to specific positions on the ring. Computational methods like the RegioSQM approach can predict the most likely sites for halogenation, nitration, or other electrophilic attacks by calculating the proton affinity at each aromatic carbon atom. rsc.orgnih.gov The electronic properties derived from quantum chemical calculations, such as the distribution of the HOMO and the calculated atomic charges, can also be used to rationalize and predict this regioselectivity.

Furthermore, computational studies can model the transition states of reactions, providing a detailed picture of the bond-making and bond-breaking processes. rsc.org This is invaluable for understanding the factors that control reaction rates and outcomes.

Molecular Modeling for Understanding Structure-Reactivity Relationships (SRR)

Structure-Reactivity Relationships (SRR) seek to correlate a molecule's structural or electronic features with its chemical reactivity. rsc.org Molecular modeling is an essential tool in establishing these relationships. By systematically modifying the structure of this compound in silico—for example, by changing the halogen substituents or their positions—researchers can observe the resulting changes in calculated properties like the HOMO-LUMO gap, charge distribution, and activation energies for specific reactions.

For instance, a series of related compounds could be modeled to determine how the electron-withdrawing or -donating nature of different substituents on the phenyl ring affects the nucleophilicity of the amine group or the stability of the cyclopropane ring. This can lead to the development of quantitative structure-reactivity relationships (QSRRs), where a mathematical model is created to predict the reactivity of new, unsynthesized compounds. These models are highly valuable in fields like drug design and materials science for screening large numbers of potential molecules for desired properties.

Density Functional Theory (DFT) Applications in Characterizing Halogenated Cyclopropanamines

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying molecules like this compound. mdpi.com Its balance of computational cost and accuracy makes it well-suited for a wide range of applications. researchgate.net

In the characterization of halogenated cyclopropanamines, DFT is used to:

Predict Spectroscopic Properties: DFT calculations can predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule. chemrxiv.org It can also be used to calculate NMR chemical shifts, aiding in the interpretation of experimental NMR data.

Analyze Bonding: The nature of the chemical bonds, including the carbon-halogen bonds, can be analyzed using tools like the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com This can provide insights into the strength and polarity of these bonds.

Investigate Intermolecular Interactions: DFT, particularly with the inclusion of dispersion corrections, is effective at modeling non-covalent interactions such as halogen bonding. researchgate.net This is relevant for understanding how this compound might interact with other molecules or biological targets.

Determine Thermochemical Properties: DFT can be used to calculate energies of formation, reaction enthalpies, and Gibbs free energies, which are crucial for understanding the thermodynamics of reactions involving the molecule. rsc.org

The choice of the specific functional and basis set in DFT calculations is critical and must be carefully selected to accurately describe the system, especially given the presence of heavy atoms like bromine and the potential for complex electronic effects from the multiple substituents. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 4 Bromo 2 Fluorophenyl Cyclopropanamine Derivatives

Influence of Cyclopropane (B1198618) Stereochemistry on Molecular Recognition and Interactions

The cyclopropane ring in 1-(4-bromo-2-fluorophenyl)cyclopropanamine introduces rigid, three-dimensional structural constraints that significantly influence how its derivatives interact with biological targets. The carbon atom attached to the phenyl and amine groups is a stereocenter, leading to the existence of enantiomers. Furthermore, if additional substituents are present on the cyclopropane ring, diastereomers become possible.

The spatial arrangement of the phenyl and amine groups is fixed by the cyclopropane scaffold, and the relative orientation (cis or trans) of these groups in disubstituted cyclopropanamine derivatives can dramatically alter biological activity. It has been observed in related arylcyclopropylamines that the trans isomer is often the biologically active form. For example, in the case of 3,4,5-Trimethoxytranylcypromine, it is specifically the trans isomer that elicits biological effects. wikipedia.org This stereochemical preference highlights the importance of the precise spatial positioning of substituents for optimal molecular recognition at a target binding site. The rigid nature of the cyclopropane ring ensures that these specific conformations are maintained, which is a key principle in rational drug design.

The biological activity of chiral compounds is often highly dependent on stereochemistry, as enantiomers can exhibit different potencies, efficacies, or even different pharmacological effects. nih.gov For arylcyclopropylamine derivatives, the specific stereoisomer can determine the efficiency of interaction with target proteins, such as enzymes or receptors. nih.gov Methods for stereodivergent synthesis, which allow for the selective preparation of either cis or trans isomers, are therefore highly valuable in exploring the SAR of this class of compounds. nih.gov

Impact of Bromine and Fluorine Substituents on Phenyl Ring Electronic and Steric Properties

For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution. libretexts.org The fluorine atom at the ortho position and the bromine atom at the para position significantly alter the electron distribution of the phenyl ring. The ortho-fluoro substituent can also exert steric effects and may participate in intramolecular interactions, influencing the conformation of the molecule. wikipedia.org

The electronic properties of these substituents can be summarized by their Hammett constants, which describe the electron-withdrawing or electron-donating influence on the reactivity of a benzene (B151609) ring. utexas.edu

Table 1: Hammett Substituent Constants for Bromine and Fluorine

| Substituent | σmeta | σpara |

|---|---|---|

| -F | +0.34 | +0.06 |

| -Br | +0.39 | +0.23 |

Data sourced from multiple references. wikipedia.orgviu.ca

A positive σ value indicates an electron-withdrawing group. utexas.edu The bromine at the para position has a σpara value of +0.23, signifying its electron-withdrawing nature. viu.ca The fluorine at the ortho position presents a more complex scenario due to the "ortho effect," where steric hindrance and other proximity effects can alter reactivity in ways not predicted by simple electronic parameters. wikipedia.org The strong electronegativity of fluorine can also create a localized dipole, affecting interactions with target molecules and potentially blocking metabolic pathways. u-tokyo.ac.jpnih.gov The p-π conjugation between the p-electrons of the bromine atom and the π-electrons of the aryl ring can also influence the molecular orbital energy levels. researchgate.net

Modulation of Chemical Reactivity and Selectivity through Amine Functionalization

The primary amine group of this compound is a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives. The amine's nucleophilicity enables reactions with a wide range of electrophiles to form amides, ureas, sulfonamides, and other functional groups. These modifications can profoundly impact the compound's properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability.

For instance, converting the amine to an amide or a urea (B33335) introduces a carbonyl group, which can act as a hydrogen bond acceptor. The synthesis of ureas, for example, can be achieved through reactions with isocyanates or via palladium-catalyzed amidation protocols. organic-chemistry.org Amides can be synthesized from carboxylic acids using various coupling agents or greener methods that utilize urea as a nitrogen source. nih.govrsc.orgsemanticscholar.org

These functionalizations serve several purposes in SAR studies:

Exploring Binding Pockets: Different functional groups can probe for specific interactions (e.g., hydrogen bonds, ionic interactions) within a target's binding site.

Modulating Physicochemical Properties: Converting the basic amine to a neutral amide or urea alters the compound's pKa and lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Introducing New Pharmacophoric Elements: The added moieties can themselves be critical components of the pharmacophore, responsible for the desired biological activity.

The cyclopropylamine (B47189) moiety itself can be susceptible to metabolic oxidation, potentially leading to reactive intermediates through ring-opening mechanisms. acs.org Functionalization of the amine can block this metabolic pathway, thereby enhancing the compound's stability and reducing potential toxicity.

Comparative SAR Analysis with Other Halogenated and Non-Halogenated Cyclopropanamines

To understand the specific contributions of the bromine and fluorine atoms, it is instructive to compare the SAR of this compound derivatives with analogs bearing different substituents. This involves the systematic replacement of the halogens with other groups to probe their role in biological activity.

Key comparisons in such an analysis would include:

Single halogen analogs: Derivatives containing only the 4-bromo or only the 2-fluoro substituent would elucidate the individual contribution of each halogen to the activity profile.

Other halogen analogs: Replacing bromine with chlorine or iodine can reveal trends related to halogen size, polarizability, and electronegativity. While often considered bioisosteric, it is not always possible to simply replace one halogen with another without significantly altering molecular interactions. cambridgemedchemconsulting.com

Bioisosteric replacements: Replacing the halogens with other groups of similar size and electronic character (e.g., replacing -Br with -CF₃ or -iPr) can help to distinguish between steric and electronic effects. cambridgemedchemconsulting.com The strategic replacement of hydrogen with fluorine is a common tactic in medicinal chemistry to modulate metabolic stability and receptor affinity. u-tokyo.ac.jpnih.gov

This comparative approach allows medicinal chemists to build a comprehensive model of the SAR, identifying which positions on the phenyl ring are sensitive to substitution and what types of physicochemical properties are required for optimal activity.

Design Principles for Developing Chemically Specific Cyclopropanamine Scaffolds

Based on SAR studies, several key design principles emerge for the development of novel and specific chemical scaffolds derived from this compound. A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. u-tokyo.ac.jp

Key design principles include:

Stereochemical Control: Given the importance of stereochemistry, synthesis strategies should be designed to produce specific stereoisomers (trans vs. cis, R vs. S) to maximize potency and selectivity. nih.gov

Strategic Halogenation: The positions and types of halogens on the phenyl ring should be carefully selected to fine-tune electronic properties, block unwanted metabolism, and establish specific interactions (e.g., halogen bonds) with the target protein.

Vectorial Amine Functionalization: The amine group should be used as a handle to introduce diverse functional groups. These groups should be designed to explore the chemical space of the target's binding pocket, incorporating a variety of hydrogen bond donors/acceptors, hydrophobic groups, and charged moieties. nih.gov

Scaffold Rigidity and Conformation: The rigid cyclopropane ring serves to lock the relative orientation of the phenyl ring and the amine substituents. This pre-organization reduces the entropic penalty of binding, which can lead to higher affinity. nih.gov Design efforts should focus on maintaining this beneficial rigidity.

Modulation of Physicochemical Properties: A systematic approach to modifying properties like lipophilicity (LogP), polar surface area (PSA), and pKa is essential for optimizing the molecule's drug-like characteristics, including permeability and metabolic stability. mdpi.com

By integrating these principles, chemists can rationally design libraries of this compound derivatives, moving from a general scaffold to highly specific and potent molecules tailored for a particular biological target. u-tokyo.ac.jp

Advanced Applications in Chemical Synthesis and Materials Science

1-(4-Bromo-2-fluorophenyl)cyclopropanamine as a Versatile Organic Building Block

In organic synthesis, a building block is a readily available molecule with specific structural features that can be efficiently incorporated into a larger, more complex target structure. This compound serves as a trifunctional building block, offering distinct points for chemical modification. The primary amine group is a versatile nucleophile and a precursor to a wide range of functional groups. The bromo-substituent on the aromatic ring is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds. Finally, the cyclopropane (B1198618) ring introduces a three-dimensional, conformationally constrained element into target molecules.

The functional groups of this compound make it an ideal starting material for the synthesis of complex heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. The primary amine can participate in condensation reactions with carbonyl compounds or engage in cyclization reactions to form nitrogen-containing rings. For instance, analogous cyclopropylamines are crucial intermediates in the synthesis of complex drugs like Ticagrelor, where the amine is integrated into a triazolopyrimidine heterocyclic system. google.com The bromo- and fluoro-substituents on the phenyl ring can be used to direct cyclization reactions or to be retained in the final product to influence its biological activity.

Beyond pharmaceuticals, building blocks like this compound are valuable intermediates in the production of various specialty chemicals. Its structural analogues are recognized as key intermediates in the synthesis of modern fungicides. google.com The unique electronic and steric properties imparted by the bromofluorophenyl and cyclopropyl (B3062369) groups can be exploited in the development of materials with specific properties, such as those used in organic light-emitting diodes (OLEDs). amadischem.com The controlled incorporation of such fluorinated and brominated moieties is a common strategy for fine-tuning the performance of electronic materials.

Development of Novel Chemical Probes and Molecular Tools

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular environment. mskcc.orgnih.gov The development of high-quality probes is essential for understanding complex biological processes and for validating new drug targets. future-science.com

The structure of this compound provides a promising scaffold for the creation of novel chemical probes. Key features include:

A rigid core: The cyclopropane ring provides a defined three-dimensional structure, which can lead to more specific interactions with a target protein.

A site for modification: The aryl bromide is a versatile functional group that can be used to attach reporter tags (like fluorescent dyes or biotin) or affinity labels after the core molecule has been optimized for binding to its target. mskcc.org

Tunable properties: The fluorine atom and the amine group can be modified to optimize the potency, selectivity, and cell permeability of the potential probe.

While specific probes based on this exact molecule are not widely reported, its structural elements are highly relevant to probe design principles used in modern chemical biology. nih.govrsc.org

Contributions to Agrochemical Research through Derivative Synthesis

The discovery and development of new agrochemicals, such as herbicides, insecticides, and fungicides, is critical for global food security. Halogenated aromatic compounds are a well-established class of agrochemicals. nih.gov For example, the organophosphate pesticide profenofos (B124560) contains a 4-bromo-2-chlorophenyl group, highlighting the utility of this substitution pattern in achieving biological activity. nih.gov

This compound serves as a valuable starting point for creating libraries of new compounds for agrochemical screening. By modifying the amine group and using the bromide for cross-coupling reactions, chemists can generate a diverse set of derivatives. The presence of both fluorine and bromine can influence the compound's mode of action, metabolic fate, and environmental persistence. Related cyclopropyl structures are known to be key components of certain fungicides, such as cyproconazole. google.com The synthesis of novel derivatives from this compound is therefore a rational approach in the search for next-generation crop protection agents.

Role in the Design of Conformationally Restricted Analogues for Chemical Biology Research

Many biologically active molecules are flexible and can adopt multiple shapes (conformations). However, they typically bind to their biological target in only one specific conformation. By designing analogues that are "locked" into this active shape, researchers can create molecules with enhanced potency and selectivity. nih.gov The use of a cyclopropane ring is a classic strategy to achieve this conformational restriction. nih.gov

This compound is an excellent building block for this purpose. It allows for the incorporation of a rigid cyclopropane scaffold into analogues of known active compounds. This approach helps researchers to:

Investigate bioactive conformations: By comparing the activity of flexible and rigid analogues, scientists can deduce the specific shape required for biological activity. nih.gov

Improve biological activity: Locking a molecule in its active conformation can increase its binding affinity for its target. nih.gov

Enhance selectivity: A rigid structure may fit better into the target protein's binding site and less well into the binding sites of off-target proteins, leading to fewer side effects.

This design strategy has been successfully applied to create analogues of molecules ranging from the neurotransmitter histamine (B1213489) to complex natural products, demonstrating its broad utility in chemical biology. nih.govnih.gov

Data Summary

| Application Area | Role of this compound | Key Structural Features Utilized | Illustrative End Products or Research Areas |

|---|---|---|---|

| Organic Synthesis | Versatile Building Block | Primary amine, Aryl bromide, Fluoro-substituent, Cyclopropane ring | Complex organic molecules |

| Medicinal Chemistry | Precursor for Heterocyclic Systems | Cyclopropylamine (B47189) moiety | Pharmaceuticals (e.g., analogues of Ticagrelor) google.com |

| Specialty Chemicals | Synthetic Intermediate | Bromofluorophenyl group | Fungicides, OLED materials google.comamadischem.com |

| Chemical Biology | Scaffold for Chemical Probes | Rigid core, Aryl bromide for tagging | Molecular tools for target validation mskcc.orgfuture-science.com |

| Agrochemical Research | Starting material for derivative libraries | Halogenated phenyl ring | Novel pesticides and fungicides google.comnih.gov |

| Chemical Biology Research | Component for Conformationally Restricted Analogues | Rigid cyclopropane ring | Probing protein-ligand interactions nih.govnih.gov |

Future Directions and Emerging Research Avenues for 1 4 Bromo 2 Fluorophenyl Cyclopropanamine Research

Exploration of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing emphasis on environmental responsibility necessitates a shift towards greener synthetic routes for valuable intermediates like 1-(4-bromo-2-fluorophenyl)cyclopropanamine. Traditional multi-step syntheses for cyclopropylamines often involve hazardous reagents, significant solvent use, and energy-intensive steps. globethesis.com Future research will likely focus on adapting established green chemistry principles to the synthesis of this specific compound.

Key areas for exploration include:

Atom Economy: Implementing reactions that maximize the incorporation of starting materials into the final product. For instance, moving away from classical methods like the Hofmann rearrangement, which generates significant salty wastewater, towards more atom-economical amination techniques. globethesis.com An alternative could be the electro-induced Hofmann rearrangement, which offers a more practical and potentially cleaner route from the corresponding amide. researchgate.net

Safer Reagents and Solvents: Replacing hazardous reagents, such as sodium azide (B81097) used in Curtius rearrangements for converting carboxylic acids to amines, is a critical goal. google.com Research into enzymatic transformations or the use of safer, bio-based solvents could significantly reduce the environmental impact.

Catalytic Processes: Developing novel catalytic systems can reduce energy consumption and improve reaction efficiency. This includes exploring metal-catalyzed reactions for C-H functionalization or cyclopropanation that proceed under milder conditions. nih.gov

The table below compares conventional and potential green approaches for key synthetic steps in producing substituted cyclopropylamines.

| Synthetic Step | Conventional Method | Potential Green/Sustainable Alternative | Anticipated Benefits |

| Ring Cleavage | Use of thionyl chloride with γ-butyrolactone. globethesis.com | One-pot synthesis using HCl in a suitable alcohol system. globethesis.com | High atom economy, avoidance of sulfur dioxide emissions. globethesis.com |

| Ammonolysis | Reaction in organic solvents like toluene. globethesis.com | Solvent-free catalytic ammonolysis. globethesis.com | Reduced solvent waste, lower catalyst loading, improved efficiency. globethesis.com |

| Amine Formation | Hofmann degradation using alkali hypochlorite. globethesis.comgoogle.com | Water-recycling based Hofmann degradation or electro-induced rearrangement. globethesis.comresearchgate.net | Reduced wastewater by up to 40%, avoidance of stoichiometric halogenated reagents. globethesis.com |

| Cyclopropanation | Simmons-Smith reaction, Michael-initiated ring-closure. nih.gov | Catalytic asymmetric cyclopropanation using rhodium or copper catalysts. researchgate.netnih.gov | Higher stereoselectivity, lower catalyst loading, milder conditions. |

Adapting these green methodologies to the specific synthesis of this compound represents a significant and valuable research direction.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers substantial advantages for the synthesis of complex molecules. For the production of cyclopropylamines, flow chemistry has already demonstrated its potential to enhance efficiency and safety, particularly for challenging reactions like the Hofmann rearrangement. acs.org

A continuous-flow microreaction system can achieve high yields (up to 96% for cyclopropylamine) in significantly shorter residence times (e.g., 4 minutes) compared to batch reactors. acs.org This is accomplished through superior heat and mass transfer, allowing for precise control over reaction parameters and the safe handling of potentially unstable intermediates.

The integration of these platforms for this compound synthesis could offer:

Enhanced Safety and Scalability: Tightly controlled temperature and pressure in microreactors allow for reactions to be run under more aggressive, efficiency-boosting conditions that would be unsafe in large batch reactors.

Improved Yield and Purity: The precise control afforded by flow systems often leads to fewer side products and higher yields, simplifying downstream purification. acs.org

High-Throughput Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to quickly identify the optimal parameters for synthesis, accelerating the development process. xtalpi.com

The following table contrasts batch and flow chemistry approaches for a key synthetic step.

| Parameter | Traditional Batch Reactor | Continuous-Flow Microreactor | Advantage of Flow Chemistry |

| Reaction Time | Several hours | A few minutes. acs.org | Drastically increased throughput. |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and mixing. acs.org | Higher reproducibility and yield. |

| Safety | Risk of thermal runaway with exothermic reactions. | Small reaction volumes and high surface-area-to-volume ratio mitigate risks. | Enables use of more reactive conditions safely. |

| Scalability | Scaling up can be non-linear and challenging. | "Scaling out" by running multiple reactors in parallel is straightforward. | More predictable and faster path to larger scale production. |

Applying these technologies would not only streamline the synthesis of this compound but also facilitate the rapid production of analogues for further research.

Advanced Computational Studies for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is an increasingly powerful tool for predicting molecular properties and elucidating reaction mechanisms. acs.org For a molecule like this compound, with its influential fluorine substituent and strained ring system, computational studies can provide invaluable insights that are difficult to obtain experimentally.

Future research can leverage computational methods to:

Predict Physicochemical Properties: DFT calculations can accurately predict key properties such as lipophilicity, polarity, conformational preferences, and charge distribution, which are strongly affected by fluorination. nih.govresearchgate.net This can guide the design of derivatives with desired pharmacological profiles.

Elucidate Reaction Mechanisms: By modeling transition states and reaction pathways, researchers can gain a deeper understanding of the synthetic reactions involved. acs.org This knowledge can be used to optimize reaction conditions, improve yields, and predict the formation of byproducts.

Spectroscopic Prediction: A significant application is the prediction of NMR spectra. Computational methods can predict 19F NMR chemical shifts with high accuracy (errors <0.7 ppm), aiding in the structural confirmation of the target molecule and its derivatives without requiring authentic standards for every compound. nih.govresearchgate.net

The table below lists key properties of fluorinated cyclopropylamines that can be effectively studied using computational approaches.

| Property/Area of Study | Computational Method | Predicted Information | Relevance to Research |

| Molecular Conformation | DFT, MP2, SCS-MP2. nih.gov | Stable conformers, rotational barriers, dihedral angles. | Understanding how the molecule interacts with biological targets. |

| Electronic Properties | DFT. researchgate.net | Basicity (Proton Affinity), charge distribution, dipole moment. | Predicting reactivity and intermolecular interactions. nih.gov |

| Spectroscopy | DFT (GIAO method). nih.gov | 1H, 13C, and 19F NMR chemical shifts. | Aiding in structural elucidation and purity assessment. |

| Reaction Mechanisms | DFT. acs.org | Transition state energies, activation barriers, reaction coordinates. | Optimizing synthetic routes and predicting regioselectivity. |

These computational investigations can significantly accelerate the research and development cycle for this compound and its analogues.

Novel Derivatization Strategies for Expanded Chemical Space Exploration

The structure of this compound offers multiple handles for chemical modification, allowing for a systematic exploration of its chemical space. Such derivatization is crucial for developing structure-activity relationships (SAR) and fine-tuning the molecule's properties for potential applications in medicinal chemistry or materials science. longdom.orgchemrxiv.org

Key derivatization strategies include:

N-Functionalization: The primary amine group is a prime site for modification. Reactions such as N-alkylation, N-acylation, and reductive amination can introduce a wide variety of substituents. This approach has been used to modulate the selectivity of related compounds for biological targets like the dopamine (B1211576) transporter. nih.gov

Aryl Bromide Cross-Coupling: The bromo-substituent on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, or amino groups, significantly expanding the structural diversity of the molecular scaffold.

Modification of the Cyclopropyl (B3062369) Ring: While more synthetically challenging, methods for the functionalization of the cyclopropane (B1198618) ring itself could be explored to introduce additional substituents and stereocenters.

The following table outlines potential derivatization reactions and the resulting new chemical motifs.

| Reaction Site | Reaction Type | Reagents/Catalysts | Resulting Functional Group/Motif | Purpose |

| Amine Group | N-Alkylation | Alkyl halides, base | Secondary or tertiary amine | Modulate basicity, lipophilicity, and steric bulk. nih.gov |

| Amine Group | N-Acylation | Acyl chlorides, anhydrides | Amide | Introduce hydrogen bond donors/acceptors. |

| Aryl Bromide | Suzuki Coupling | Boronic acids, Pd catalyst | Biaryl system | Explore extended π-systems and steric interactions. |

| Aryl Bromide | Buchwald-Hartwig Amination | Amines, Pd catalyst | Arylamine | Introduce new hydrogen bonding capabilities. |

| Aryl Bromide | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Arylalkyne | Introduce rigid, linear linkers. |

Through these strategies, a library of novel analogues of this compound can be synthesized and screened, paving the way for the discovery of new compounds with potentially valuable biological or material properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromo-2-fluorophenyl)cyclopropanamine, and how can reaction conditions be optimized?

- Methodology : Cyclopropanation reactions are commonly employed for similar brominated cyclopropanamine derivatives. For example, the synthesis of 1-(2-Bromo-4-chlorophenyl)cyclopropylamine (BCPPA) involves Buchwald-Hartwig amination or palladium-catalyzed cross-coupling, followed by cyclopropane ring formation via [2+1] cycloaddition . Key parameters include:

- Catalyst selection : Pd(OAc)₂ or Ni catalysts for halogenated aryl substrates.

- Temperature : 80–120°C for cyclopropane ring stability.

- Monitoring : Use TLC or HPLC to track intermediate formation (e.g., bromo-fluorophenyl precursors).

- Optimization : Vary solvent polarity (e.g., DMF vs. THF) to improve yield. Fluorine’s electron-withdrawing nature may require longer reaction times compared to chloro analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR :

- ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 0.8–1.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). Fluorine’s magnetic anisotropy may split signals, requiring high-resolution NMR .

- ¹⁹F NMR : Confirm fluorine substitution (δ -110 to -120 ppm for aryl-F).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at ~244 m/z) and isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Q. How can this compound be applied in material science, such as surface modification?

- Methodology : Similar brominated cyclopropanamines are used to functionalize surfaces via amine-group interactions. Example protocols:

- Self-assembled monolayers (SAMs) : Immerse gold or silica substrates in ethanol solutions of the compound (1–5 mM) for 24–48 hours.

- Characterization : Use AFM or XPS to confirm surface coverage and fluorine/bromine signatures .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the cyclopropane ring in electrophilic/nucleophilic environments?

- Approach :

- DFT Calculations : Optimize geometry using Gaussian or ORCA at the B3LYP/6-311G(d,p) level to assess ring strain (typically 27–30 kcal/mol for cyclopropanes).

- Reactivity Mapping : Calculate Fukui indices to identify nucleophilic sites (e.g., amine group) and electrophilic regions (cyclopropane C–C bonds) .

- Validation : Compare computational results with experimental kinetics (e.g., ring-opening reactions with Brønsted acids).

Q. How can discrepancies in NMR data due to fluorine’s anisotropic effects be resolved?

- Strategies :

- Variable Temperature NMR : Reduce signal splitting by acquiring spectra at elevated temperatures (e.g., 50°C).

- COSY/NOESY : Resolve overlapping peaks via 2D correlation spectroscopy.

- Crystallographic Validation : Use single-crystal X-ray diffraction (as in related bromo-chlorophenyl compounds ) to confirm spatial arrangement and assign NMR signals accurately.

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

- Experimental Design :

- Stability Assays : Expose the compound to H₂O₂ (1–5 mM) or UV light, monitoring degradation via HPLC.

- Radical Trapping : Use TEMPO to quench free radicals; compare degradation rates with/without scavengers.

- Findings : Fluorine’s electronegativity likely stabilizes the cyclopropane ring against electrophilic attack, as seen in chloro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.